5-Cyclopropylisophthalic acid
Description
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
5-cyclopropylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C11H10O4/c12-10(13)8-3-7(6-1-2-6)4-9(5-8)11(14)15/h3-6H,1-2H2,(H,12,13)(H,14,15) |
InChI Key |
UTYMCLXCSDCOPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Molecular Properties of Selected Isophthalic Acid Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Isophthalic acid | 121-91-5 | C₈H₆O₄ | 166.13 | None (parent compound) |
| 5-Hydroxyisophthalic acid | 618-83-7 | C₈H₆O₅ | 182.13 | Hydroxyl at 5-position |
| This compound* | Not available | C₁₁H₁₀O₄ | ~206.20 | Cyclopropyl at 5-position |
| 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid | 1120332-41-3 | C₂₀H₂₀N₂O₂ | 320.39 | Cyclopentylamino, phenyl indole |
* Estimated based on structural analogy to isophthalic acid.
Key Observations :
Key Observations :
- 5-Hydroxyisophthalic acid is the only compound with a documented hazard (skin sensitization), likely due to its reactive hydroxyl group .
Preparation Methods
Synthesis of 5-Nitroisophthalic Acid via Continuous Flow Reactors
The continuous synthesis of 5-nitroisophthalic acid (Patent CN111995524A) employs a microreactor system to enhance efficiency and safety. Key parameters include:
| Parameter | Range/Value | Impact on Reaction Efficiency |
|---|---|---|
| Reaction Temperature | 70–100°C | Higher temperatures reduce reaction time but risk decomposition |
| Residence Time | ≤20 minutes | Shorter times minimize byproduct formation |
| Nitration Reagent | Fuming HNO₃/H₂SO₄ | Mixed acid ensures complete nitration |
This method achieves 99.8% purity and 87% yield, demonstrating scalability for industrial applications.
Reduction of 5-Nitroisophthalic Acid to 5-Aminoisophthalic Acid
Patent CN101234993B details the reduction of 5-nitroisophthalic acid using sodium disulfide (Na₂S₂) in aqueous sodium carbonate. Critical steps include:
-
Dissolution : 5-Nitroisophthalic acid (1:4–5 mass ratio to water) and sodium carbonate (0.6–0.73 ratio) form a homogeneous solution.
-
Reduction : Na₂S₂ (20–25% aqueous solution) is added at 90–98°C, facilitating nitro-to-amine conversion via electron transfer.
-
Acidification : HCl precipitates the product (pH 3–3.5), yielding 97% pure 5-aminoisophthalic acid.
Hypothetical Pathways to 5-Cyclopropylisophthalic Acid
Cyclopropanation via Diazonium Intermediate
The amino group in 5-aminoisophthalic acid could serve as a precursor for cyclopropyl introduction:
-
Diazotization : Treat 5-aminoisophthalic acid with NaNO₂/HCl to form a diazonium salt.
-
Cyclopropane Coupling : React the diazonium salt with cyclopropane derivatives (e.g., cyclopropylboronic acid) under Suzuki-Miyaura conditions (Pd catalysis).
Challenges : Steric hindrance from carboxyl groups may limit coupling efficiency.
Direct Electrophilic Substitution
Introducing cyclopropyl via Friedel-Crafts alkylation:
-
Activation : Use AlCl₃ to generate a cyclopropyl carbocation.
-
Substitution : React with isophthalic acid under controlled conditions.
Limitations : Carboxylic acid groups deactivate the aromatic ring, reducing electrophilic susceptibility.
Decarboxylative Cyclopropanation
A novel approach could involve:
-
Partial Decarboxylation : Convert one carboxyl group to CO₂, creating a reactive site.
-
[2+1] Cycloaddition : Use dichlorocarbene (from CHCl₃/NaOH) to form the cyclopropane ring.
-
Re-esterification : Restore the carboxyl group via hydrolysis.
Comparative Analysis of Methodological Feasibility
| Method | Advantages | Limitations | Yield Potential |
|---|---|---|---|
| Diazonium Coupling | High selectivity | Requires Pd catalysts; costly | 50–70% |
| Friedel-Crafts | Simple reagents | Low reactivity due to deactivation | <30% |
| Decarboxylative Route | Avoids pre-functionalization | Multi-step; side reactions likely | 40–60% |
Q & A
Q. How to optimize reaction conditions for scaling up this compound synthesis without compromising yield?
- Methodological Answer :
- Use DoE (Design of Experiments) to evaluate factors: temperature, catalyst loading, solvent ratio.
- Monitor reaction progress in real-time via in-situ FT-IR or ReactIR.
- Transition from batch to flow chemistry for improved heat/mass transfer. Validate scalability with >90% yield reproducibility across 3 batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
